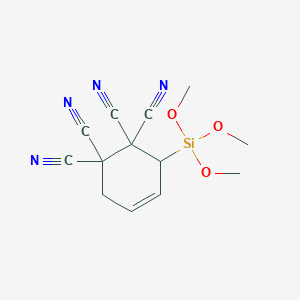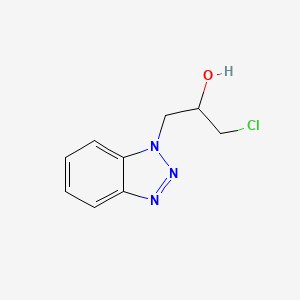phosphanium chloride CAS No. 97585-87-0](/img/structure/B14350065.png)
[(4-Methylnaphthalen-1-yl)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylnaphthalen-1-yl)methylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a 4-methylnaphthalen-1-yl group and three phenyl groups, with chloride as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable naphthalene derivative. One common method is the reaction of triphenylphosphine with 4-methylnaphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (4-Methylnaphthalen-1-yl)methylphosphanium chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium iodide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts, depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methylnaphthalen-1-yl)methylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research is ongoing into the potential use of phosphonium salts in drug delivery systems due to their ability to target mitochondria.
Industry: It is used in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of (4-Methylnaphthalen-1-yl)methylphosphanium chloride involves its interaction with various molecular targets. In biological systems, phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential. This property makes them useful in targeting mitochondria for drug delivery. The compound can also participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
(4-Methylnaphthalen-1-yl)methylphosphanium chloride can be compared with other phosphonium salts, such as:
- (4-Methylnaphthalen-1-yl)methylphosphanium bromide
- (4-Methylnaphthalen-1-yl)methylphosphanium iodide
- (4-Methylnaphthalen-1-yl)methylphosphanium fluoride
These compounds share similar structures but differ in the halide ion. The choice of halide can influence the reactivity and solubility of the compound. (4-Methylnaphthalen-1-yl)methylphosphanium chloride is unique due to its specific chloride ion, which can be selectively substituted in various reactions.
Propriétés
| 97585-87-0 | |
Formule moléculaire |
C30H26ClP |
Poids moléculaire |
453.0 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H26P.ClH/c1-24-21-22-25(30-20-12-11-19-29(24)30)23-31(26-13-5-2-6-14-26,27-15-7-3-8-16-27)28-17-9-4-10-18-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GURQUPSALJRJCE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)


![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)





![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
